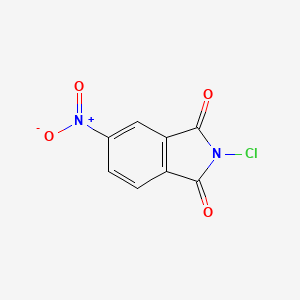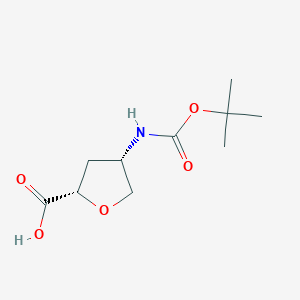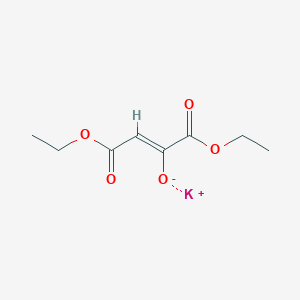
(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide is a compound that features an amino group and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the specific reaction but often involve controlled temperatures and the use of solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide include other thiazole derivatives and amino acid derivatives. Examples include:
- 3-amino-4-methylthiazole
- 3-amino-2-thiazolylacetic acid
Uniqueness
This compound is unique due to its specific structure, which combines an amino group with a thiazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H9N3OS |
|---|---|
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide |
InChI |
InChI=1S/C6H9N3OS/c7-4(1-6(8)10)5-2-11-3-9-5/h2-4H,1,7H2,(H2,8,10)/t4-/m1/s1 |
InChI-Schlüssel |
ZGAJNWVJHKVBRT-SCSAIBSYSA-N |
Isomerische SMILES |
C1=C(N=CS1)[C@@H](CC(=O)N)N |
Kanonische SMILES |
C1=C(N=CS1)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13325264.png)


![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)




![1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13325325.png)




